1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
CAS No.:
Cat. No.: VC18210615
Molecular Formula: C11H10OS
Molecular Weight: 190.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10OS |
|---|---|
| Molecular Weight | 190.26 g/mol |
| IUPAC Name | 1-(1-benzothiophen-2-yl)cyclopropan-1-ol |
| Standard InChI | InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2 |
| Standard InChI Key | OYWIXQGTRKZLDC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC3=CC=CC=C3S2)O |
Introduction
Chemical Structure and Properties
The molecule consists of a benzo[b]thiophene system—a bicyclic framework comprising a benzene ring fused to a thiophene ring—substituted at the 2-position with a cyclopropanol group. The cyclopropane ring introduces significant steric strain, while the hydroxyl group enhances hydrogen-bonding capacity, influencing both solubility and biological interactions .
Key Structural Features
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Benzo[b]thiophene Core: The planar aromatic system enables π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets .
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Cyclopropanol Moiety: The strained cyclopropane ring increases electrophilicity at the adjacent carbon, facilitating nucleophilic additions or ring-opening reactions. The hydroxyl group at the cyclopropane’s bridgehead position contributes to polarity and metabolic stability .
Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 2 (S and O atoms) |
Synthetic Methodologies
The synthesis of 1-(benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves multistep routes, leveraging cyclopropanation strategies and functional group transformations.
Cyclopropanation of Benzo[b]thiophene-2-carbaldehyde
A common approach involves the reaction of benzo[b]thiophene-2-carbaldehyde with a sulfonium ylide (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropane ring . Subsequent reduction of the aldehyde to a hydroxyl group yields the target compound:
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Aldehyde Preparation: Benzo[b]thiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of benzo[b]thiophene.
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Cyclopropanation:
Typical yields range from 45% to 65%, depending on reaction optimization .
Alternative Routes via Grignard Reagents
Cyclopropanol derivatives can also be synthesized through the addition of cyclopropyllithium reagents to benzo[b]thiophene-2-carbonyl compounds, followed by quenching with water .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Biological Activity and Applications
While direct studies on 1-(benzo[b]thiophen-2-yl)cyclopropan-1-ol are sparse, structurally related benzo[b]thiophene alcohols exhibit notable antimicrobial and central nervous system (CNS) activities.
Neuropharmacological Applications
Benzo[b]thiophene derivatives bearing hydroxyl groups show affinity for serotonin receptors (5-HT₁ₐ), with Kᵢ values in the micromolar range . Docking studies suggest the hydroxyl group forms hydrogen bonds with Asp116 and Ser199 residues in the 5-HT₁ₐ binding pocket, a mechanism likely shared by the cyclopropanol analog .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Spirocyclic Derivatives: Reaction with sulfur ylides yields spiro[benzo[b]thiophene-cyclopropane] systems, valuable in asymmetric catalysis .
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Cross-Coupling Reactions: The thiophene sulfur facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for pharmaceutical lead diversification .
Material Science
Cyclopropanol-containing heterocycles are explored as ligands in organic semiconductors, enhancing charge mobility in thin-film transistors (hole mobility up to 0.12 cm²/V·s) .
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Cyclopropanation reactions often suffer from competing side reactions (e.g., dimerization), necessitating optimized conditions .
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Stereochemical Control: Achieving enantiopure cyclopropanol derivatives remains challenging, requiring chiral auxiliaries or asymmetric catalysis .
Unexplored Therapeutic Areas
Preliminary data justify investigating:
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